N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

説明

Synthesis Analysis

The synthesis of N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate involves multiple steps, typically starting with the preparation of 4'-azido-2'-nitrophenylamino)hexanoic acid, followed by its activation and conversion into the N-hydroxysuccinimide ester. This process requires precise control over reaction conditions to ensure the retention of the azido and nitro groups, which are crucial for the compound's photoactivatable properties.

Molecular Structure Analysis

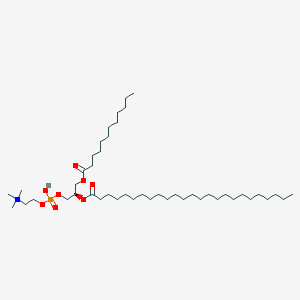

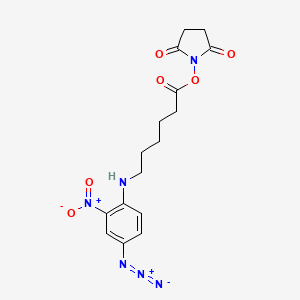

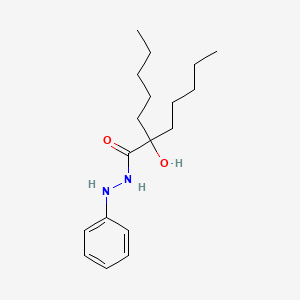

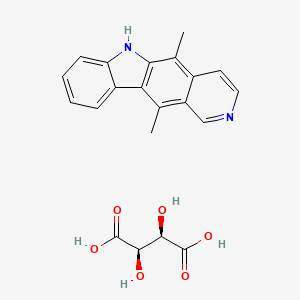

The molecular structure of N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate includes an azido group that acts as a photoactivatable crosslinker, a nitrophenylamino moiety that provides specificity in molecular interactions, and a succinimidyl ester that facilitates the formation of stable amide bonds with target biomolecules. This complex structure enables its function as a versatile crosslinking agent in biological research.

Chemical Reactions and Properties

Upon exposure to ultraviolet light, the azido group of N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate undergoes a photochemical reaction, generating a highly reactive nitrene species. This nitrene can insert into C-H and N-H bonds, forming covalent bonds with nearby molecules. The specificity of the reaction can be controlled by the choice of light wavelength and the presence of target molecules, allowing for selective modification of proteins or nucleic acids in complex biological samples.

Physical Properties Analysis

The physical properties of N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, such as solubility, stability under light, and reactivity, are influenced by its functional groups. The compound is typically stable in solid form and can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) for use in experiments. Its stability in aqueous solutions varies, and it is sensitive to ultraviolet light, which activates the azido group.

Chemical Properties Analysis

Chemically, N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate is reactive towards nucleophiles, especially in the presence of light. Its succinimidyl ester group reacts with amines to form stable amide bonds, a reaction exploited in bioconjugation techniques to label proteins and other biomolecules. The compound's azido group also offers unique reactivity under light, allowing for site-specific modification of targets within complex biological systems.

- Photoaffinity labeling of an interferon-gamma receptor on the surface of cultured fibroblasts (Anderson & Nagler, 1984).

- Mechanism of electron transport in the cholesterol-hydroxylating system of adrenal cortex mitochondria: a triple complex of adrenodoxin reductase, adrenodoxin and cytochrome P-450 (Turko et al., 1988).

- Crosslinking of tropomyosin to myosin subfragment‐1 in reconstituted rabbit skeletal thin filaments (Tao & Lamkin, 1984).

科学的研究の応用

Sulfo-SANPAH is a hetero-bifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . Here’s a brief overview of its properties and applications:

- Application Summary : Sulfo-SANPAH is primarily used in protein analysis for crosslinking, labeling, and protein modification . It’s particularly useful for cell-surface protein crosslinking .

- Methods of Application : NHS esters react efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds . When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

- Results or Outcomes : The use of Sulfo-SANPAH allows for the stable crosslinking of proteins, which can be critical in studying protein interactions and functions .

-

- Application Summary : Sulfo-SANPAH is used for cell-surface protein crosslinking .

- Methods of Application : The compound is applied to the cells and then exposed to UV light, which activates the nitrophenyl azide group .

- Results or Outcomes : This allows for the study of cell-surface proteins and their interactions .

-

- Application Summary : Sulfo-SANPAH can be used in bioconjugation, the process of chemically linking two biomolecules together .

- Methods of Application : One biomolecule is modified with an amine-reactive NHS ester, and the other is modified with a photoactivatable nitrophenyl azide .

- Results or Outcomes : Upon exposure to UV light, the two biomolecules can be linked together .

-

- Application Summary : Sulfo-SANPAH can be used in proteomics to study protein-protein interactions .

- Methods of Application : Proteins of interest are modified with Sulfo-SANPAH, and then exposed to UV light to crosslink interacting proteins .

- Results or Outcomes : This allows for the identification and study of protein complexes .

-

- Application Summary : Sulfo-SANPAH can be used in the study of immune responses, particularly in the context of cell-surface proteins .

- Methods of Application : The compound is applied to immune cells and then exposed to UV light, which activates the nitrophenyl azide group .

- Results or Outcomes : This allows for the study of immune cell-surface proteins and their interactions .

-

- Application Summary : Sulfo-SANPAH can be used in neuroscience to study neuron-neuron and neuron-glia interactions .

- Methods of Application : Neurons or glial cells are modified with Sulfo-SANPAH, and then exposed to UV light to crosslink interacting proteins .

- Results or Outcomes : This allows for the identification and study of protein complexes in the nervous system .

将来の方向性

特性

IUPAC Name |

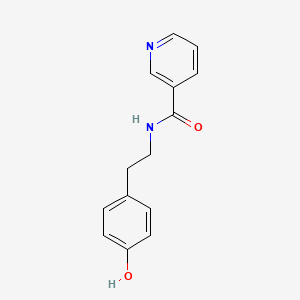

(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitroanilino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,18H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDNMNOQDVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214531 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown or light orange powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

CAS RN |

64309-05-3 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64309-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)

![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-](/img/structure/B1228830.png)